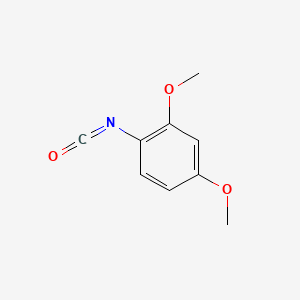
2,4-二甲氧基苯基异氰酸酯
描述
2,4-Dimethoxyphenyl isocyanate is an organic compound with the molecular formula C9H9NO3. It is characterized by the presence of two methoxy groups attached to a benzene ring, along with an isocyanate functional group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
科学研究应用
2,4-Dimethoxyphenyl isocyanate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pyrrolo[3,2-d]pyrimidines.
Biology: It is used in the modification of biomolecules for studying protein interactions.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and coatings due to its reactivity with various nucleophiles.
作用机制
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
Isocyanates, including 2,4-Dimethoxyphenyl isocyanate, are highly reactive molecules. They can react with compounds that have active hydrogen atoms to form a variety of products. For example, they can react with water to form a primary amine and carbon dioxide . The exact mode of action of 2,4-Dimethoxyphenyl isocyanate would depend on the specific context and the molecules it interacts with.
Pharmacokinetics
Isocyanates in general are known to be rapidly absorbed and distributed in the body, and they can be metabolized and excreted in various forms .
Result of Action
Exposure to isocyanates can cause irritation to the eyes, skin, and respiratory system, and may lead to sensitization and allergic reactions .
Action Environment
The action of 2,4-Dimethoxyphenyl isocyanate can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of moisture, as isocyanates can react with water . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pH.
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Dimethoxyphenyl isocyanate can be synthesized through the reaction of 2,4-dimethoxyaniline with phosgene. The reaction typically occurs in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent decomposition. The general reaction is as follows:
2,4-Dimethoxyaniline+Phosgene→2,4-Dimethoxyphenyl isocyanate+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of 2,4-dimethoxyphenyl isocyanate involves the use of large-scale reactors with precise temperature and pressure controls. The process ensures high yield and purity of the final product. Safety measures are crucial due to the toxic nature of phosgene.
化学反应分析
Types of Reactions: 2,4-Dimethoxyphenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form ureas.
Addition Reactions: It can react with alcohols to form carbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-dimethoxyaniline and carbon dioxide.
Common Reagents and Conditions:
Amines: React with 2,4-dimethoxyphenyl isocyanate to form substituted ureas.
Alcohols: React under mild conditions to form carbamates.
Water: Hydrolysis occurs readily, especially in the presence of a catalyst.
Major Products Formed:
Substituted Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
2,4-Dimethoxyaniline: Formed from hydrolysis.
相似化合物的比较
- 2-Methoxyphenyl isocyanate
- 4-Methoxyphenyl isocyanate
- 2,6-Dimethoxyphenyl isocyanate
Comparison: 2,4-Dimethoxyphenyl isocyanate is unique due to the presence of two methoxy groups at the 2 and 4 positions on the benzene ring. This structural feature influences its reactivity and the types of products formed in reactions. Compared to its analogs, it offers distinct advantages in terms of selectivity and stability in various chemical processes.
属性
IUPAC Name |
1-isocyanato-2,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-12-7-3-4-8(10-6-11)9(5-7)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAZHLRMDRTLOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233349 | |
| Record name | 2,4-Dimethoxyphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30233349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84370-87-6 | |
| Record name | 2,4-Dimethoxyphenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84370-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethoxyphenyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084370876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethoxyphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30233349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethoxyphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHOXYPHENYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBD3Y6XDN3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,4-dimethoxyphenyl isocyanate in the synthesis of pyrrolo[3,2-d]pyrimidines?
A1: In this specific research, 2,4-dimethoxyphenyl isocyanate acts as a reagent to introduce a ureido group to a resin-bound aminopyrrole intermediate. [] This reaction is crucial for forming the pyrimidine ring of the target pyrrolo[3,2-d]pyrimidine structure. Essentially, the isocyanate acts as a building block, contributing to the final structure of the synthesized compounds.
Q2: How is the 2,4-dimethoxyphenyl group removed from the final pyrrolo[3,2-d]pyrimidine product?
A2: The research paper doesn't explicitly focus on the 2,4-dimethoxyphenyl group's removal. It focuses on the overall solid-phase synthesis strategy and the final cleavage of the target pyrrolo[3,2-d]pyrimidine from the resin support. [] The presence or absence of the 2,4-dimethoxyphenyl group in the final product would depend on the specific reaction conditions and subsequent steps employed after the isocyanate's incorporation, which are not detailed in this study.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


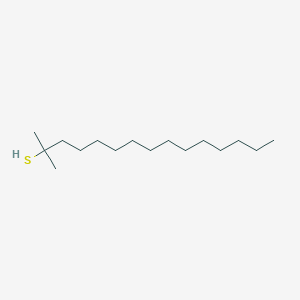
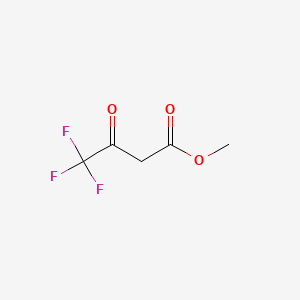
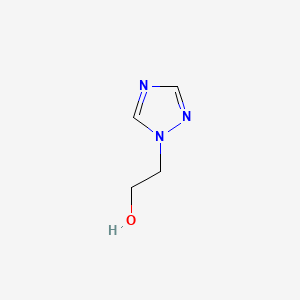
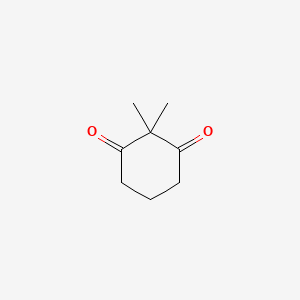
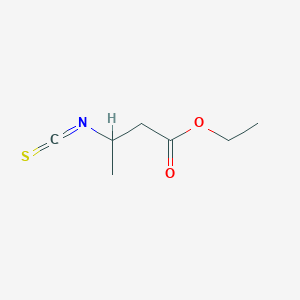
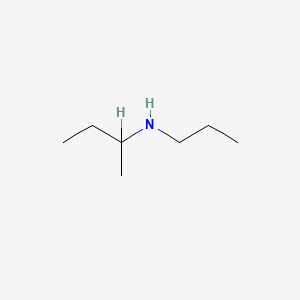
![Ethyl [(4-chlorophenyl)sulfonyl]acetate](/img/structure/B1297618.png)
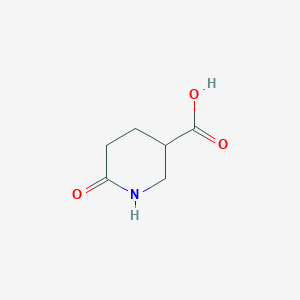
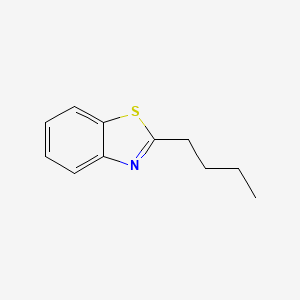
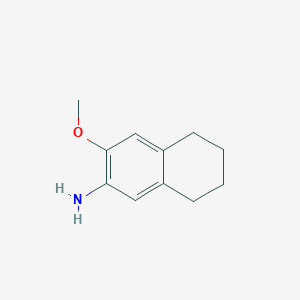
![Methyl thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1297623.png)
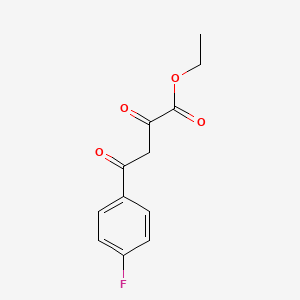
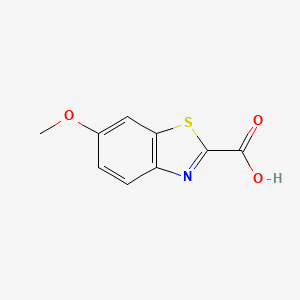
![Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B1297638.png)
